2-Methyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

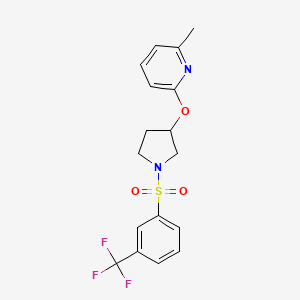

2-Methyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a pyridine derivative featuring a methyl group at the 2-position and a complex substituent at the 6-position. The 6-substituent consists of a pyrrolidin-3-yloxy group, where the pyrrolidine nitrogen is sulfonated by a 3-(trifluoromethyl)phenyl group. This structure combines a pyridine core with a sulfonamide-linked pyrrolidine, a design that may enhance pharmacological properties such as target binding affinity and metabolic stability. The trifluoromethyl group is known to improve lipophilicity and electron-withdrawing effects, while the sulfonyl moiety may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name |

2-methyl-6-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c1-12-4-2-7-16(21-12)25-14-8-9-22(11-14)26(23,24)15-6-3-5-13(10-15)17(18,19)20/h2-7,10,14H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHVYPSAJAXXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds.

Mode of Action

The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule.

Biochemical Pathways

The compound might be involved in suzuki–miyaura (sm) coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

The compound 2-Methyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, often referred to in the literature as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antifungal and antiviral research. This article reviews the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted with a methyl group and a pyrrolidine moiety linked through an ether bond to a sulfonyl group containing a trifluoromethyl phenyl ring. The presence of these functional groups is significant for its biological activity.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit promising antifungal properties. A study highlighted the efficacy of sulfonamide derivatives against various fungal strains, demonstrating their potential as effective fungicides. The compound's mechanism involves disrupting fungal cell wall synthesis, which is crucial for its antifungal action .

Antiviral Activity

In addition to antifungal properties, sulfonamide derivatives have been evaluated for antiviral activity. A comprehensive overview of N-Heterocycles indicated that certain derivatives exhibit significant efficacy against viruses such as HIV and herpes simplex virus (HSV). The mechanism often involves inhibition of viral replication by targeting viral enzymes or receptors .

Case Study 1: Antiviral Efficacy

A study conducted by Wu et al. tested various pyrazole amides, revealing that compounds with structural similarities to this compound showed potent antiviral effects against HIV strains with resistance mutations. The lead compound demonstrated an EC50 value of 0.2 nM, indicating high potency .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was performed on a series of sulfonamide derivatives, including those similar to the target compound. The study identified key structural features that enhance biological activity, such as the trifluoromethyl group's electron-withdrawing nature, which appears to increase the compound's interaction with target proteins involved in viral replication .

Data Tables

Table 1: Biological Activity Summary of Related Compounds

Comparison with Similar Compounds

Pyridine Derivatives with Trifluoromethyl Groups

- 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3) :

- 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine (CAS 1787995-86-1): Features a propargyloxy group at the 2-position and trifluoromethyl at the 6-position.

Pyrrolidine-Containing Pyridines

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS 1228666-40-7): Contains a pyrrolidine ring linked to a fluoropyridine but lacks sulfonation. The hydroxymethyl group on pyrrolidine may enhance solubility compared to the target compound’s sulfonyl group .

Functional and Bioactivity Comparisons

Antifungal Activity

Pyrimidine derivatives with trifluoromethyl groups, such as 5f and 5o (Evidenced in Study 2), exhibit 100% inhibition against Phomopsis sp., outperforming Pyrimethanil (85.1%). While these are pyrimidines, their trifluoromethylpyrimidinyloxy groups suggest that the trifluoromethyl moiety in the target compound could similarly enhance antifungal efficacy. However, the sulfonated pyrrolidine may further modulate target specificity or pharmacokinetics .

Physicochemical Properties

- Steric Effects : The pyrrolidine ring introduces steric bulk absent in simpler derivatives like CAS 1787995-86-1, possibly affecting binding to enzymatic pockets .

Comparative Data Table

Q & A

Q. What are the key synthetic strategies for preparing 2-Methyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine?

- Methodological Answer : The synthesis typically involves three critical steps:

- Step 1 : Formation of the pyrrolidine sulfonamide intermediate. The 3-(trifluoromethyl)phenyl sulfonyl chloride reacts with pyrrolidine under nucleophilic substitution (SN2) conditions. A base like triethylamine is often used to scavenge HCl .

- Step 2 : Functionalization of the pyridine ring. The 2-methyl-6-hydroxypyridine core is prepared via halogenation or oxidation-reduction reactions, with fluorinating agents (e.g., KF/DMSO) introducing substituents .

- Step 3 : Coupling the pyrrolidine sulfonamide to the pyridine via an ether linkage. Mitsunobu or Williamson ether synthesis is employed, using catalysts like DIAD/PPh3.

Key Considerations : Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to polar byproducts.

Q. How do the trifluoromethyl and sulfonyl groups influence the compound's physicochemical properties?

- Methodological Answer :

- Solubility : The sulfonyl group enhances polarity, increasing solubility in polar solvents (e.g., DMSO, methanol), while the trifluoromethyl group introduces hydrophobicity. This duality necessitates solvent optimization for biological assays (e.g., DMSO/water mixtures) .

- Stability : The sulfonamide bond is prone to hydrolysis under acidic/basic conditions. Stability studies (e.g., pH 2–9 buffers, 37°C) should precede long-term storage recommendations (dry, inert atmosphere) .

- Analytical Confirmation : <sup>19</sup>F NMR is essential to verify trifluoromethyl integrity, while HRMS confirms molecular weight .

Advanced Research Questions

Q. How can reaction yields be optimized when coupling the pyrrolidine sulfonamide to the pyridine core?

- Methodological Answer :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2) or copper(I) iodide improve coupling efficiency in Williamson ether synthesis.

- Temperature Control : Reactions performed at 80–100°C in toluene enhance kinetics without decomposing heat-sensitive intermediates .

- Byproduct Mitigation : Impurities from incomplete sulfonylation (e.g., free pyrrolidine) are minimized using excess sulfonyl chloride (1.5 equiv) and monitoring via TLC .

Data Contradiction Note : Some protocols use DMSO as a solvent (), but toluene is preferred here to avoid side reactions with the sulfonamide .

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR identifies the pyrrolidine-proton environment (δ 3.2–3.8 ppm) and pyridine-methyl group (δ 2.5 ppm). <sup>13</sup>C NMR distinguishes sulfonyl (δ ~110 ppm) and trifluoromethyl (δ ~120 ppm, q, J = 288 Hz) carbons .

- X-ray Crystallography : Resolves stereochemical uncertainties in the pyrrolidine ring, particularly if chiral centers exist .

- HPLC-MS : Detects trace impurities (e.g., des-methyl analogs) using a C18 column (acetonitrile/water gradient) .

Q. How do structural modifications (e.g., altering the pyrrolidine ring or phenyl substituents) affect biological activity?

- Methodological Answer :

- SAR Study Design : Synthesize analogs with (a) expanded pyrrolidine rings (e.g., piperidine) or (b) electron-withdrawing groups (e.g., nitro) on the phenyl ring.

- Activity Profiling : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. The trifluoromethyl group often enhances binding affinity via hydrophobic interactions .

- Data Interpretation : Contradictions in potency may arise from steric effects (e.g., bulkier substituents reducing accessibility). Molecular docking simulations (AutoDock Vina) clarify steric/electronic contributions .

Q. What strategies address low reproducibility in scaled-up synthesis?

- Methodological Answer :

- Process Optimization : Replace batch reactions with flow chemistry for consistent heat/mass transfer.

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher yield and purity .

- Quality Control : Implement in-line FTIR to monitor reaction progress and detect intermediates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic routes (e.g., solvent selection)?

- Methodological Answer :

- Comparative Testing : Replicate both DMSO-based () and toluene-based () protocols under controlled conditions.

- Byproduct Analysis : Use GC-MS to identify solvent-specific impurities (e.g., DMSO may oxidize sulfonamides).

- Yield vs. Purity Trade-off : Toluene may offer lower yields but higher purity, while DMSO accelerates reactions but requires rigorous purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.